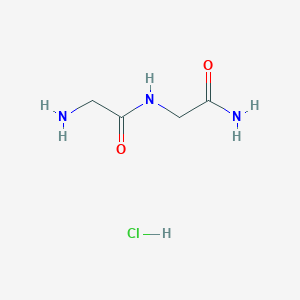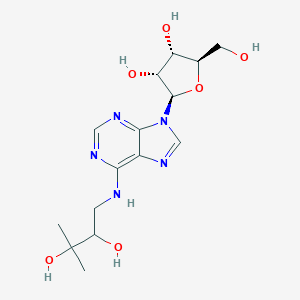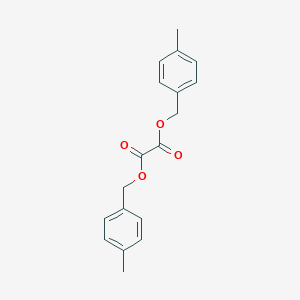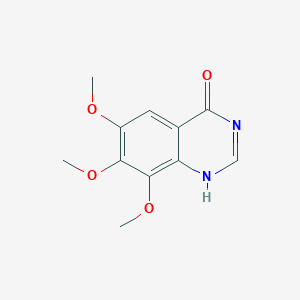
6,7,8-trimethoxyquinazolin-4(3H)-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives of 6,7,8-trimethoxyquinazolin-4(3H)-one involves different chemical routes. One method includes the reaction of 4-chloro-6,7,8-trimethoxyquinazoline with aryl or benzyl amines under microwave irradiation in isopropyl alcohol, which provides a fast and efficient synthesis of N-substituted-4-aminoquinazoline compounds . Another approach involves the condensation of 3-amino-6,8-dibromo-2-phenylquinazolin-4(3H)-ones with different aromatic aldehydes to form Schiff bases . Additionally, the starting material 4-chloro-6,7,8-trimethoxyquinazoline has been synthesized from natural gallic acid by a novel route .
Molecular Structure Analysis
The molecular structure of the derivatives of 6,7,8-trimethoxyquinazolin-4(3H)-one has been characterized using various spectroscopic techniques such as IR, (1)H NMR, (13)C NMR, and Mass spectral analysis . The molecular geometry has also been optimized using computational methods like density functional theory (DFT) and Hartree–Fock (HF) methods, providing insights into the chemical and molecular properties of these compounds .
Chemical Reactions Analysis
The chemical reactivity of these derivatives has been explored through their interactions with biological targets. For instance, compound 4-((3,4-(methylenedioxy)benzyl)amino)-6,7,8-trimethoxyquinazoline showed potent inhibitory action on cGMP-PDE, which is significant for cardiovascular effects . Schiff bases derived from 6,7,8-trimethoxyquinazolin-4(3H)-one have exhibited anti-microbial activities against various bacterial and fungal strains .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6,7,8-trimethoxyquinazolin-4(3H)-one derivatives have been deduced from their structural analysis and biological activity studies. These compounds have shown varying degrees of solubility and stability, which are crucial for their biological efficacy. For example, the anti-proliferative activities of these compounds against cancer cells have been evaluated, although most of them exhibited weaker activity compared to the standard drug PD153035 . The thermodynamic properties and molecular electrostatic potential distribution of these compounds have also been investigated, providing further understanding of their stability and reactivity .
Wissenschaftliche Forschungsanwendungen
Application 1: Inhibitor in Biochemistry
- Summary of the Application : “6,7,8-trimethoxyquinazolin-4(3H)-one” has been used as an inhibitor in the study of human PDE1B (Phosphodiesterase 1B). It’s often referred to as “inhibitor 7A” in this context .
- Methods of Application or Experimental Procedures : The compound was used to bind to human PDE1B in a crystal structure experiment. The experiment involved X-ray diffraction as the method of determining the structure .
- Results or Outcomes : The crystal structure of human PDE1B bound to “inhibitor 7A” was successfully determined. The resolution of the structure was 2.40 Å .
Application 2: Ligand in Biochemistry
- Summary of the Application : “6,7,8-trimethoxyquinazolin-4(3H)-one” has been used as a ligand in biochemistry .
- Methods of Application or Experimental Procedures : The compound was used as a ligand in biochemical experiments. The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The outcomes of these experiments are not detailed in the source .
Application 3: Synthesis and Bioactivities
- Summary of the Application : “6,7,8-trimethoxyquinazolin-4(3H)-one” has been synthesized and its bioactivities have been studied .
- Methods of Application or Experimental Procedures : The compound was synthesized and its bioactivities were studied. The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The outcomes of these experiments are not detailed in the source .
Application 4: Ligand in Biochemistry
- Summary of the Application : “6,7,8-trimethoxyquinazolin-4(3H)-one” has been used as a ligand in biochemistry .
- Methods of Application or Experimental Procedures : The compound was used as a ligand in biochemical experiments. The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The outcomes of these experiments are not detailed in the source .
Application 5: Synthesis and Bioactivities
- Summary of the Application : “6,7,8-trimethoxyquinazolin-4(3H)-one” has been synthesized and its bioactivities have been studied .
- Methods of Application or Experimental Procedures : The compound was synthesized and its bioactivities were studied. The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The outcomes of these experiments are not detailed in the source .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6,7,8-trimethoxy-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c1-15-7-4-6-8(12-5-13-11(6)14)10(17-3)9(7)16-2/h4-5H,1-3H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRMRZIJVLFOOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C(=O)NC=N2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456970 | |
| Record name | 6,7,8-trimethoxyquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7,8-trimethoxyquinazolin-4(3H)-one | |
CAS RN |
16064-19-0 | |
| Record name | 6,7,8-trimethoxyquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



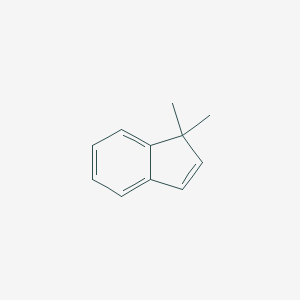
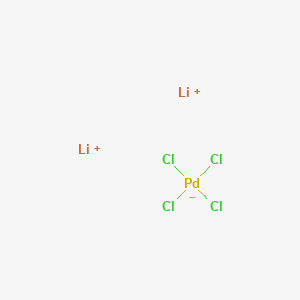
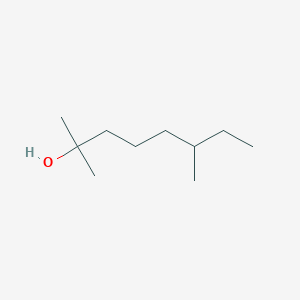
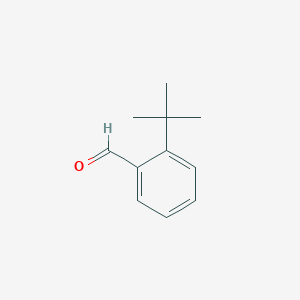
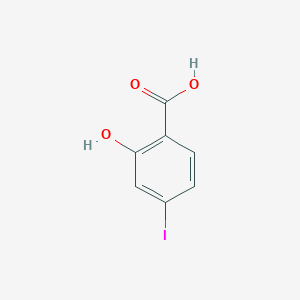
![Spiro[fluorene-9,2'-oxetan]-4'-imine, N-sec-butyl-3'-ethyl-3'-phenyl-](/img/structure/B103324.png)
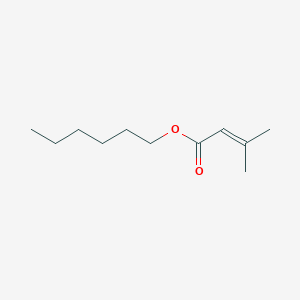
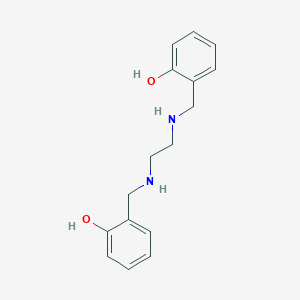
![7-Butylbicyclo[4.1.0]heptane](/img/structure/B103331.png)
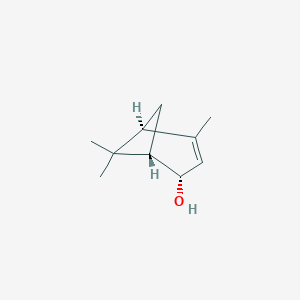
![[3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate](/img/structure/B103334.png)
